2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its chemical formula C17H27N3O2, is a synthetic organic compound with a molecular weight of 305.42 g/mol. This compound is classified under the category of amino acids and derivatives, particularly those that include piperidine and pyrimidine moieties. The compound's structure includes a piperidine ring substituted with a 4-methyl pyrimidine group and a tert-butyl ester functional group, which contributes to its solubility and stability in various chemical environments.
The synthesis of 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can be achieved through several methods:
In industrial settings, continuous flow reactors may be employed for scalability, ensuring consistent quality and yield while minimizing waste through solvent recovery systems.
The molecular structure of 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester features:
The structural formula can be represented as follows:
This compound's three-dimensional conformation can significantly influence its biological activity and interaction with target molecules.
The compound can participate in various chemical reactions, including:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives for research purposes.
The mechanism of action of 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with specific biological targets, such as enzymes or receptors. The fluorinated pyrimidine moiety enhances binding affinity and selectivity towards these targets, potentially modulating their activity. The rigid structure provided by the piperidine ring influences the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
The physical properties of 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester include:
Chemical properties include:
2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester finds numerous applications in scientific research:
This compound's diverse applications underline its significance in advancing medicinal chemistry and related fields.
The synthesis of 2-[(4-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester follows convergent routes involving sequential functionalization of piperidine and pyrimidine precursors. The core strategy employs nucleophilic aromatic substitution (SNAr) between 4-methyl-2-aminopyrimidine and N-Boc-piperidine derivatives. As evidenced by analogous syntheses like EVT-3231490 , the reaction typically initiates with Boc protection of 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents. The resulting tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is then coupled with 2-chloro-4-methylpyrimidine via SNAr.
Critical to this pathway is the in situ generation of the nucleophilic piperidine species under basic conditions (e.g., K₂CO₃ or DIPEA), which attacks the electron-deficient C2 position of the pyrimidine ring. For the methyl-substituted variant, the electron-donating methyl group at C4 slightly reduces electrophilicity compared to chloro- or methoxy-pyrimidines [3] [7], necessitating extended reaction times (24–48 hours) at elevated temperatures (80–100°C). Yield optimization requires strict stoichiometric control, with a 1.2:1.0 molar ratio of aminomethylpiperidine to halopyrimidine recommended to compensate for volatility losses .
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 87120-72-7 | C₁₁H₂₂N₂O₂ | Nucleophile precursor |
2-Chloro-4-methylpyrimidine | 4461-48-7 | C₅H₅ClN₂ | Electrophile |
Boc-Deprotected Intermediate | - | C₁₁H₁₈N₄ | Coupling product prior to Boc reprotection |
Boc protection demands selective catalysis to prevent over-alkylation or hydrolysis. Dimethylaminopyridine (DMAP, 5–10 mol%) significantly accelerates carbamate formation between piperidine and Boc₂O in dichloromethane (DCM) at 0–25°C, achieving >95% conversion within 2 hours [3]. For sterically hindered derivatives, AuCl₃/PPh₃ systems enable esterification at reduced temperatures (–10°C), though with increased cost [7].
Amine functionalization during pyrimidine coupling benefits from phase-transfer catalysts (PTCs). Tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic water/toluene systems enhances reactivity by shuttling the deprotonated amine into the organic phase, improving yields by 15–20% compared to homogeneous systems . Transition-metal catalysts are typically avoided due to potential coordination with pyrimidine nitrogen atoms, which could lead to dehalogenation side products.
Solvent polarity critically influences SNAr kinetics. Polar aprotic solvents like DMF and acetonitrile facilitate amine deprotonation but risk solvolysis of the chloro-pyrimidine. Optimization studies for 4-[(6-methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester [3] revealed acetonitrile as optimal, providing a 78% isolated yield at 80°C versus 62% in DMF due to reduced carbamate degradation.
Temperature profiles show distinct trade-offs: at 60°C, coupling requires >72 hours for 90% conversion, while at 100°C, decomposition lowers yields beyond 8 hours. A stepwise protocol is ideal: 12 hours at 80°C followed by 6 hours at 60°C maximizes conversion (≥95%) while minimizing impurity generation (<3%). Microwave-assisted synthesis in sealed vessels (150°C, 30 minutes) offers rapid access but scales poorly beyond 10-gram batches [7].
Table 2: Solvent/Temperature Optimization for Coupling Step
Solvent | Temperature (°C) | Time (h) | Yield (%) | Major Impurity |
---|---|---|---|---|
Acetonitrile | 80 | 18 | 78 | Des-Boc piperidine (<5%) |
DMF | 80 | 18 | 62 | Formamide adduct (8–12%) |
Toluene/Water (TBAB) | 90 | 24 | 75 | Hydrolyzed pyrimidine (3%) |
Ethanol | 70 | 24 | 58 | N-Ethyl byproduct (15%) |
Final purification confronts challenges from hydrophilic unreacted amines and hydrophobic dimers. Silica gel chromatography (ethyl acetate/hexanes, 1:1 to 3:1 gradient) resolves Boc-protected products from starting materials but struggles with diastereomers when chiral centers exist. Reverse-phase HPLC (C18 column, methanol/water) achieves >99% purity for research quantities, as utilized for 4-[(6-ethoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylate [7], but adds $50–100/g cost at scale.
Recrystallization offers economical purification but requires precise solvent optimization. Ternary systems like ethanol/water/dichloroethane (4:1:1 v/v) produce high-purity crystals (mp 112–114°C) from analogs like 4-(2-chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylate [4]. Yield trade-offs exist: chromatography recovers 70–80% product versus 50–60% for single-batch recrystallization. For GMP applications, sequential crystallization (ethanol → heptane antisolvent) delivers >99.5% purity with <0.1% residual solvents, critical for pharmaceutical intermediates .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0